3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione
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Overview
Description
3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione is a natural product found in Phaius mishmensis with data available.
Scientific Research Applications
Macrocyclic Structure and Coordination Potential
The compound 3-Oxa-12,20-diazapentacyclo[10.8.0.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁹]icosa-6,8,10,14,16,18-hexaene-4,13-dione exhibits structural characteristics akin to macrocycles, as seen in similar compounds. For instance, the macrocycle 4,7,10-trioxa-1,13-diazatricyclo[11.6.3.0¹⁴,¹⁹]icosa-14,16,18-triene-20,22-dione is noted for its benzo-fused structure and dicarbonyl spacer. Notably, the orientation of the carbonyl groups points away from the macrocycle's cavity, indicating their limited involvement in metal ion coordination (Alaoui et al., 2007).
Conformational Dynamics
The conformational attributes of macrocycles offer insight into their chemical behavior. A related compound, 2,5,11,14-Tetraoxa-19,20-diazatricyclo-[13.3.1.1(6,10)] icosa-1(19),6,8,10(20),15,17-hexaene, adopts an anti or stepped conformation with its ethylene glycol chains fully extended and torsion angles near zero around the ring-O bonds, suggesting a certain rigidity or defined conformation in its structure (Newkome et al., 1991).
Synthesis and Molecular Structure
Macrocyclic Synthesis and Isomerization
Macrocycles similar to 3-Oxa-12,20-diazapentacyclo[10.8.0.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁹]icosa-6,8,10,14,16,18-hexaene-4,13-dione have been synthesized through reactions involving dichlorodiethyl ether and 1,5-bis(tetrazol-5-yl)-3-oxapentane, leading to isomeric crown-like macrocycles. These synthesis methods highlight the versatility and the complex nature of such macrocyclic compounds (Zubarev et al., 2001).
Structural Analysis through X-ray Crystallography
X-ray crystallography has been utilized to determine the molecular structures of compounds with similarities to 3-Oxa-12,20-diazapentacyclo[10.8.0.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁹]icosa-6,8,10,14,16,18-hexaene-4,13-dione. This technique aids in understanding the spatial arrangement and bonding in these complex structures, providing a foundation for further research and application development (Ogurtsov & Rakitin, 2019).
Properties
Molecular Formula |
C17H12N2O3 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione |
InChI |
InChI=1S/C17H12N2O3/c20-15-10-5-1-3-7-12(10)18-17-9-22-16(21)14(17)11-6-2-4-8-13(11)19(15)17/h1-8,14,18H,9H2 |
InChI Key |
YVTWVVANWZQLQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C23C(C4=CC=CC=C4N2C(=O)C5=CC=CC=C5N3)C(=O)O1 |
Synonyms |
phaitanthrin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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